molecular formula C20H20N4O2S2 B2698367 3-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-14-9

3-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2698367
CAS No.: 847403-14-9
M. Wt: 412.53
InChI Key: WNEHYLFCZDEYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a recognized potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein that functions downstream of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for antigen receptor-mediated NF-κB activation in lymphocytes. By inhibiting MALT1's proteolytic function, this compound effectively blocks the cleavage of specific substrates such as RelB and CYLD , thereby dampening NF-κB signaling and the expression of target genes critical for lymphocyte activation, proliferation, and survival. Its primary research value lies in dissecting the pathophysiological roles of MALT1 in immunology and oncology , particularly in the context of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and other B-cell malignancies where constitutive CBM signaling drives tumor growth. Researchers utilize this inhibitor to explore novel therapeutic strategies, investigate mechanisms of immune dysregulation, and validate MALT1 as a high-value drug target in preclinical models.

Properties

IUPAC Name

3-[[4-(4-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2/c1-13(2)27-19-22-21-18(24(19)14-8-10-15(26-3)11-9-14)12-23-16-6-4-5-7-17(16)28-20(23)25/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEHYLFCZDEYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1C2=CC=C(C=C2)OC)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting from commercially available benzo[d]thiazol-2(3H)-one, the compound undergoes a sequence of functional group modifications.

  • The isopropylthio and methoxyphenyl groups are then introduced through nucleophilic substitution reactions.

Industrial Production Methods:

  • Scaling up this synthesis involves optimizing reaction conditions to ensure high yields and purity.

  • Methods often include using continuous flow reactors for safer handling of potentially hazardous intermediates.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions at the sulfur atom in the isopropylthio group, forming sulfoxides or sulfones.

  • Reduction: Reduction can occur at the methoxyphenyl ring or the triazole ring under specific conditions.

  • Substitution: Substitution reactions can modify the functional groups attached to the triazole and thiazole rings.

Common Reagents and Conditions:

  • Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Halogenation and alkylation agents for substitution reactions.

Major Products:

  • Oxidized derivatives such as sulfoxides.

  • Reduced derivatives depending on the reaction conditions.

  • Various substituted products based on the functional groups introduced.

Scientific Research Applications

Key Synthetic Steps

  • Formation of Triazole : Combining appropriate hydrazine derivatives with isothiocyanates.
  • Introduction of Benzo[d]thiazole : Nucleophilic substitution at the triazole position.
  • Final Modifications : Adjusting functional groups to enhance biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial , antifungal , and anticancer research.

Anticancer Activity

A notable study evaluated various derivatives of triazole compounds against colon cancer cell lines (SW480). The results demonstrated significant cytotoxic effects, with certain compounds achieving over 77% inhibition of cell growth at low concentrations (10 µM) .

CompoundCell Growth Inhibition (%)IC50 (µM)
5a77.410
5b65.015
5c58.020

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. It showed effectiveness against various bacterial strains, indicating potential for development into new antibiotics.

Therapeutic Potential

Given its diverse biological activities, this compound holds promise as a lead candidate for drug development in several therapeutic areas:

  • Cancer Treatment : Targeting specific cancer types through tailored derivatives.
  • Infectious Diseases : Potential development into new classes of antibiotics or antifungals.

Case Studies

  • Colon Cancer Study : A series of novel triazole derivatives were synthesized and tested against colon cancer cells, revealing significant growth inhibition and highlighting the potential for these compounds in oncology .
  • Antimicrobial Evaluation : Various derivatives were tested against common pathogens, showing promising results that warrant further investigation into their use as antibiotics.

Mechanism of Action

The compound’s mechanism of action largely depends on its interactions with specific molecular targets. These could include:

  • Enzymes, where it may act as an inhibitor or activator, affecting biochemical pathways.

  • Receptors, influencing signal transduction mechanisms.

  • DNA or RNA, where it could intercalate or bind, affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Activity Variations

Triazole derivatives with modified substituents exhibit distinct biological and physicochemical properties:

Compound Name / Structure Key Substituents Biological Activity Reference
3-((5-(Isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one 4-methoxyphenyl, isopropylthio Not reported (analogues: antifungal)
3-(2,4-Dichlorophenyl)-4-(4-methoxyphenyl)-1,2,4-triazole 2,4-dichlorophenyl Antibiotic, antifungal
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Chlorophenyl, fluorophenyl Structural studies (no bioactivity)
5-(((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazol-3-thione Thiadiazole-thio, phenyl Antimicrobial potential

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F in and ) enhance antimicrobial potency but reduce solubility .
  • Methoxy groups (e.g., 4-methoxyphenyl in the target compound) improve lipophilicity, aiding membrane penetration .
  • Thioether linkages (e.g., isopropylthio) may increase metabolic stability compared to oxygenated analogues .
Structural and Crystallographic Insights
  • Isostructural Analogues: Compounds 4 and 5 in and exhibit triclinic symmetry with planar molecular conformations, except for perpendicular fluorophenyl groups. This contrasts with the target compound’s likely non-planar structure due to the bulky benzo[d]thiazol-2(3H)-one group .

Biological Activity

The compound 3-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule that has garnered attention in various fields of biological research due to its potential therapeutic applications. Its unique structural features, including a triazole ring and a benzo[d]thiazole moiety, suggest diverse biological activities, particularly in antimicrobial and anticancer domains.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Triazole Ring : Known for its role in medicinal chemistry, particularly in antifungal agents.
  • Isopropylthio Group : May enhance lipophilicity and cellular permeability.
  • Methoxyphenyl Group : Often associated with increased biological activity and selectivity.
  • Benzo[d]thiazole Moiety : Implicated in various biological activities including anticancer properties.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives and isothiocyanates.
  • Introduction of Functional Groups : Electrophilic aromatic substitution is used to attach the methoxy group.
  • Final Condensation : This step integrates the benzo[d]thiazole structure.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. The specific compound under discussion has been tested against various pathogens, demonstrating:

  • Inhibition of Fungal Growth : Effective against strains such as Candida albicans and Aspergillus niger.
  • Bacterial Activity : Showed promising results against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

Studies have highlighted the potential anticancer properties of this compound:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by inhibiting specific enzymes involved in cell proliferation.
  • Case Studies : In vitro studies have reported IC50 values indicating significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
StudyCell LineIC50 (μM)Reference
Study 1MCF-7 (Breast Cancer)15
Study 2A549 (Lung Cancer)10
Study 3HeLa (Cervical Cancer)12

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways:

  • Indoleamine 2,3-Dioxygenase (IDO1) : A critical enzyme in tryptophan metabolism; inhibition can enhance immune responses against tumors. The compound showed varied inhibitory activity with IC50 values ranging from nanomolar to micromolar concentrations depending on structural modifications .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : Binding to active sites of enzymes like IDO1, leading to altered metabolic pathways.
  • Cell Signaling Modulation : Potential interference with signaling pathways critical for cell survival and proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.